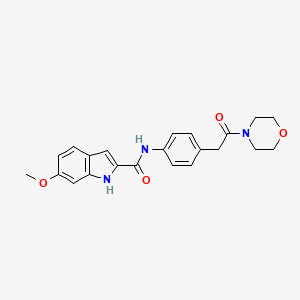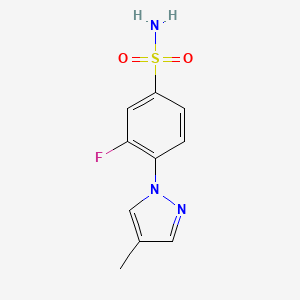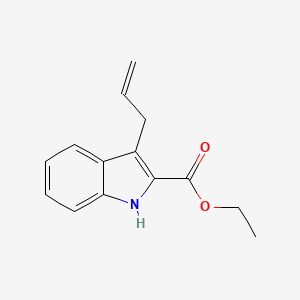![molecular formula C12H11N7O2 B2558303 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide CAS No. 1546989-35-8](/img/structure/B2558303.png)
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and materials science due to its unique chemical structure and potential applications. This compound is notable for its triazole and oxadiazole rings, which are known to exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide typically involves the following steps:
Formation of the Triazole Ring: : This is often achieved through a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Synthesis of Oxadiazole Ring: : The formation of the oxadiazole ring is typically accomplished using cyclization reactions involving acyl hydrazides and nitrile oxides.
Carbohydrazide Functionalization:
Industrial Production Methods
While laboratory synthesis is well-documented, scaling up to industrial production would require optimization of reaction conditions to ensure high yield and purity. This could include continuous flow synthesis, automation, and the use of greener solvents and catalysts to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide can undergo various chemical reactions, such as:
Oxidation: : This compound can be oxidized to form corresponding acids or ketones.
Reduction: : It can be reduced to form amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or triazole/oxadiazole systems.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various halogenating agents or nucleophiles/electrophiles, depending on the desired modification.
Major Products Formed
Oxidation Products: : Aldehydes, ketones, or carboxylic acids.
Reduction Products: : Amines or alcohols.
Substitution Products: : Halogenated compounds or other functionalized derivatives.
Scientific Research Applications
This compound has found applications across several scientific domains:
Chemistry: : Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: : Exhibits potential as an antimicrobial and antitumor agent, likely due to the biological activity associated with triazole and oxadiazole rings.
Medicine: : Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: : Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide exerts its effects involves multiple pathways:
Molecular Targets: : Targets enzymes or receptors in biological systems, which may include microbial enzymes or cellular receptors involved in cancer cell proliferation.
Pathways Involved: : Interferes with essential biochemical pathways such as DNA synthesis, protein function, or cellular signaling.
Comparison with Similar Compounds
When compared to other similar compounds, 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide stands out due to its unique combination of triazole and oxadiazole rings.
Similar Compounds
3-[1-(phenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide: : Lacks the methyl group in the phenyl ring.
3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide: : Substitutes a chlorine atom for the methyl group.
3-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide: : Features a methoxy group instead of the methyl group.
This compound's distinct structure imparts unique physical and chemical properties, making it valuable in various research and industrial applications. Its versatility and potential for functionalization further enhance its appeal in scientific studies.
Got more questions on this, or would you like to dive into a specific section a bit deeper?
Properties
IUPAC Name |
3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-7-2-4-8(5-3-7)19-6-9(16-18-19)10-14-12(21-17-10)11(20)15-13/h2-6H,13H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJGTIQGHIQEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2558220.png)
![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(p-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2558226.png)




![5-Bromo-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2558239.png)
![2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2558240.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2558242.png)
![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)
